

# Pharmacokinetics and Bioavailability of Pocapavir: A Technical Guide

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## Compound of Interest

Compound Name: Pocapavir

Cat. No.: B1678965

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## Introduction

**Pocapavir** (V-073) is an investigational antiviral drug that acts as a capsid inhibitor, specifically targeting picornaviruses such as poliovirus and other enteroviruses.[1] By binding to a hydrophobic pocket within the viral capsid, **Pocapavir** prevents the uncoating of the virus and the subsequent release of its RNA into the host cell, thereby inhibiting viral replication.[1] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for **Pocapavir**, compiled from preclinical and clinical studies.

## Pharmacokinetic Profile

The pharmacokinetic properties of **Pocapavir** have been evaluated in both preclinical animal models and human clinical trials. The primary human pharmacokinetic data comes from a randomized, blinded, placebo-controlled study in healthy adults challenged with an oral poliovirus vaccine.[2]

## Data Presentation: Human Pharmacokinetics of Pocapavir

The following table summarizes the key pharmacokinetic parameters of **Pocapavir** in healthy adult subjects following oral administration of 1600 mg daily, either as a single dose or split into two doses, with or without a high-fat meal.

Dosing Regimen	Day	Cmax (ng/mL) [Mean ± SD]	AUC (ng*h/mL) [Mean ± SD]
QD3HF (Once daily, high-fat meal, starting day 3)	1	1030 ± 430	14800 ± 5800
14	1210 ± 620	17200 ± 9000	
BID3HF (Twice daily, high-fat meal, starting day 3)	1 (AM)	610 ± 320	4700 ± 2200
1 (PM)	600 ± 280	4800 ± 2300	
1 (Combined)	-	9500 ± 4400	
14 (AM)	710 ± 330	6000 ± 2800	
QD1HF (Once daily, high-fat meal, starting day 1)	1	1140 ± 490	16500 ± 7200
14	1180 ± 540	17000 ± 7800	
QD3STD (Once daily, standard meal, starting day 3)	1	550 ± 250	7900 ± 3600
14	620 ± 280	8900 ± 4100	

Data extracted from Collett et al., The Journal of Infectious Diseases, 2017.[2]

#### Key Observations from Human Pharmacokinetic Data:

- Effect of Food: Administration of **Pocapavir** with a high-fat meal resulted in approximately a 2-fold increase in both Cmax and AUC compared to administration with a standard meal, indicating enhanced oral bioavailability in the presence of fat.[1]
- Dosing Regimen: There were no significant differences in drug exposure (Cmax and AUC) between day 1 and day 14 within each dosing cohort, suggesting no significant drug

accumulation with multiple dosing.[2]

- Therapeutic Concentrations: Plasma concentrations of **Pocapavir** across all dosing regimens were maintained well above the in vitro effective concentration (EC50) of 10 ng/mL (0.024  $\mu$ M) required to inhibit poliovirus.[2]

## Experimental Protocols

### Human Pharmacokinetic Study (EudraCT 2011-004804-38)

Study Design: A randomized, blinded, placebo-controlled study was conducted in healthy adult volunteers in Sweden.[2] Participants were challenged with a monovalent oral poliovirus type 1 vaccine (mOPV1) and subsequently treated with **Pocapavir** or a placebo.[2]

Dosing and Administration:

- Dosage: 1600 mg of **Pocapavir** per day.[2]
- Formulation: Oral capsules.
- Regimens:
  - Once-daily dosing with a high-fat meal.[2]
  - Twice-daily dosing (800 mg each) with a high-fat meal.[2]
  - Once-daily dosing with a standard meal.[2]
- Dosing Start Time: Either 24 or 72 hours after receiving the mOPV1 challenge.[2]

Pharmacokinetic Sampling and Analysis:

- Blood samples were collected at pre-defined time points on dosing days 1 and 14 to determine the plasma concentrations of **Pocapavir**. [2]
- Pharmacokinetic parameters were calculated using noncompartmental methods with WinNonlin software (version 5.2 or higher).[2]

## Preclinical Bioanalytical Method for Pocapavir in Mouse Plasma

A sensitive and reliable bioanalytical method was developed to quantify **Pocapavir** in mouse plasma to support preclinical pharmacokinetic studies.[3]

Analytical Technique:

- Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry (LC-APCI-MS/MS).[3] This method was chosen due to the low ionization efficiency of **Pocapavir**. [3]

Sample Preparation:

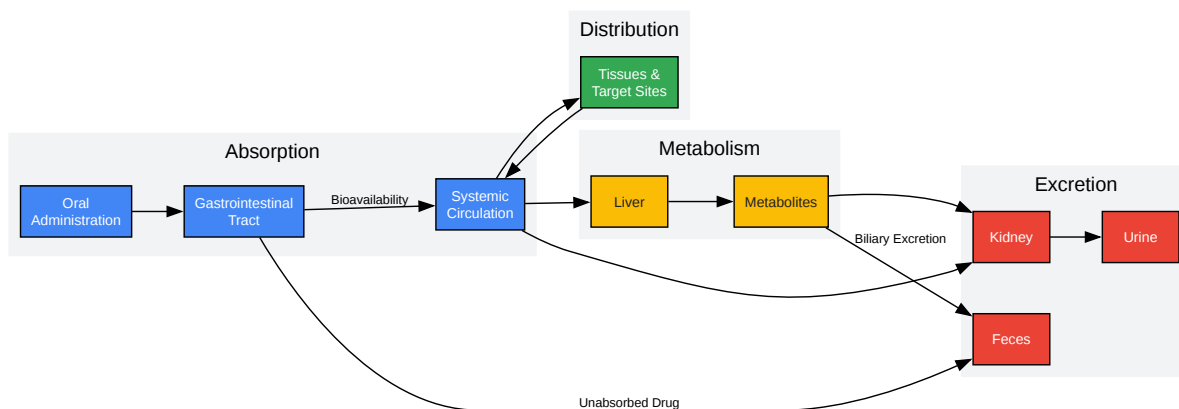
- A simple protein precipitation protocol was used for sample extraction.[3]

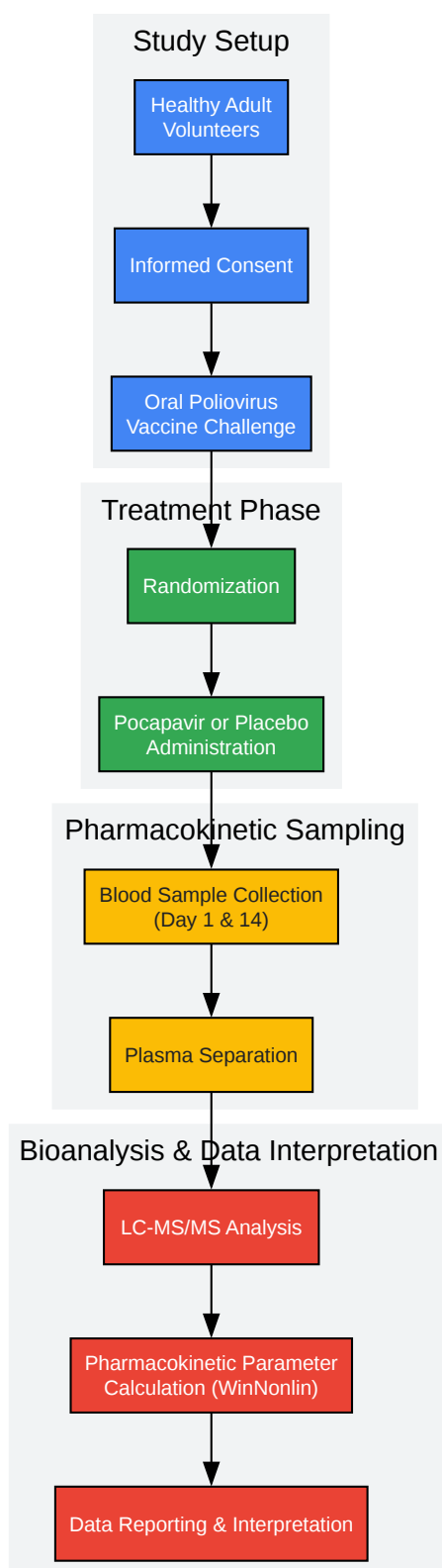
Method Validation:

- The method was fully validated according to Good Laboratory Practice (GLP) principles.[3]

## Mandatory Visualizations

### Logical Relationship of Pharmacokinetic Processes





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